molecular formula C28H32O16 B1669303 Complanatuside CAS No. 116183-66-5

Complanatuside

Cat. No.: B1669303
CAS No.: 116183-66-5
M. Wt: 624.5 g/mol
InChI Key: KKPKUPKKMALLKG-QDYVESOYSA-N
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Description

Mechanism of Action

Target of Action

Complanatuside is a flavonol glycoside isolated from the traditional Chinese medicine Semen Astragali Complanati . It is known to target various cells and tissues, particularly skin epithelial cells .

Mode of Action

this compound interacts with its targets by inhibiting inflammation and protecting the cells from inflammatory cell damage . It down-regulates pyroptosis related to NLRP3, GSDMD, and ASC . The effects of this compound are related to vast reductions in the levels of iNOS, COX-2, and ROS .

Biochemical Pathways

The major metabolic pathways of this compound in vivo are glucuronidation and sulfonation . These processes, along with demethylation, hydroxylation, and dehydration, contribute to the formation of up to 34 metabolites .

Pharmacokinetics

this compound rapidly metabolizes in vivo, with its metabolites—rhamnocitrin—being the main existent form in rat plasma after oral administration . The time to reach the maximum drug concentration (Tmax) of this compound and its two major metabolites were 1 h, 3 h, and 5.3 h, respectively . The maximum plasma concentrations (Cmax) were 119.15 ng/mL, 111.64 ng/mL, and 1122.18 ng/mL, respectively . The area under the plasma concentration-time curve (AUC) was 143.52 µg/L·h, 381.73 µg/L·h, and 6540.14 µg/L·h, respectively . These pharmacokinetic characteristics suggest that this compound has low bioavailability .

Result of Action

The result of this compound’s action is the inhibition of inflammation and protection of cells from inflammatory cell damage . It alleviates the effects of the cytokine combination on HaCaT cells . This compound may be a promising candidate for inhibiting COVID-19 related skin inflammatory damage .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of complanatuside involves the extraction of flavonoid glycosides from the seeds of Astragalus Complanatus. The process typically includes the use of solvents such as ethanol or methanol for extraction . The extracted compounds are then purified using chromatographic techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the high purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Complanatuside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions include various metabolites such as rhamnocitrin 3-O-β-glucoside and rhamnocitrin .

Comparison with Similar Compounds

Complanatuside is unique compared to other flavonoid glycosides due to its specific structure and pharmacological properties. Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific effects .

Properties

IUPAC Name

5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKUPKKMALLKG-QDYVESOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151307
Record name Complanatuside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116183-66-5
Record name Complanatuside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116183-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Complanatuside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Complanatuside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of complanatuside?

A1: this compound exhibits its anti-inflammatory effects primarily by targeting the JAK2/STAT3 signaling pathway []. It interacts with JAK2 through six hydrogen bonds, as revealed by molecular docking studies, and reduces the phosphorylation of JAK2 and STAT3. This, in turn, inhibits the differentiation of pro-inflammatory Th17 cells and promotes the differentiation of anti-inflammatory Treg cells, contributing to the alleviation of inflammation. Additionally, this compound downregulates the NLRP3 inflammasome pathway by reducing the levels of NLRP3, GSDMD, and ASC, leading to a decrease in pyroptosis, a form of inflammatory cell death [].

Q2: What are the major metabolites of this compound and how is it metabolized in the body?

A2: this compound undergoes extensive metabolism, primarily through glucuronidation and sulfonation []. These processes lead to the formation of various metabolites, with rhamnocitrin 3-O-β-glc and rhamnocitrin being the two major ones found in rat plasma. Interestingly, rhamnocitrin exhibits a higher plasma concentration than the parent compound after oral administration, suggesting it as the main circulating form of this compound in rats.

Q3: What is the chemical structure of this compound?

A3: this compound is a flavonol glycoside. While its specific spectroscopic data is not detailed in the provided abstracts, its structure consists of a rhamnocitrin aglycone (a flavonol) attached to a sugar moiety through a glycosidic bond [, ].

Q4: How effective is this compound in treating inflammatory conditions, and what evidence supports this?

A4: In vivo studies using a mouse model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) demonstrate that this compound A effectively alleviates colitis symptoms []. This is evidenced by the prevention of weight loss, reduced colon shortening, improved disease activity index scores, and decreased inflammatory markers. Furthermore, this compound shows promising effects in protecting skin keratinocytes from inflammatory damage induced by pro-inflammatory cytokines (IFN-γ, TNF-α, and IL-6) in vitro, suggesting its potential for treating skin inflammation [].

Q5: How do different processing methods affect the this compound content in Astragalus complanatus ?

A5: Processing Astragalus complanatus with salt can lead to a decrease in this compound content []. This highlights the importance of considering processing techniques when aiming to preserve the levels of this bioactive compound in herbal preparations.

Q6: Are there any alternative compounds found in Astragalus complanatus that exhibit similar bioactivities?

A6: Yes, research suggests that other flavonoid glycosides present in Astragalus complanatus, such as astragalin, complanatoside B, and kaempferol, may also contribute to its anti-erectile dysfunction effects []. Additionally, compounds like rhamnocitrin-3-O--D-glucoside and genkwanin-4’-O--D-glucoside have been identified alongside this compound in Lepidium draba, a plant known for its medicinal properties []. This suggests the presence of multiple bioactive constituents with potentially overlapping pharmacological activities.

Q7: What analytical methods are used to quantify this compound?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for quantifying this compound. For instance, HPLC with ultraviolet detection (HPLC-UV) has been successfully applied to determine this compound content in commercial samples of Astragalus complanatus []. Additionally, sophisticated techniques like ultra-high performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) are utilized to identify this compound and its metabolites in biological samples [].

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